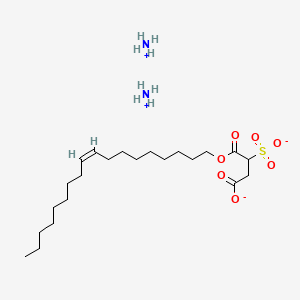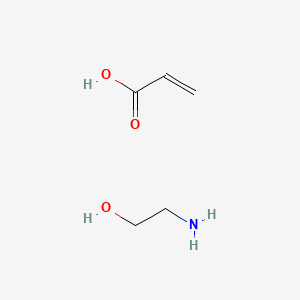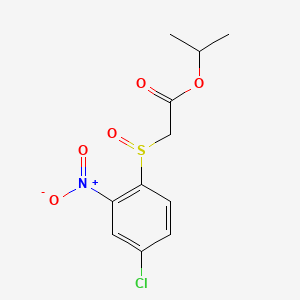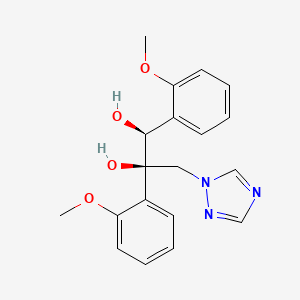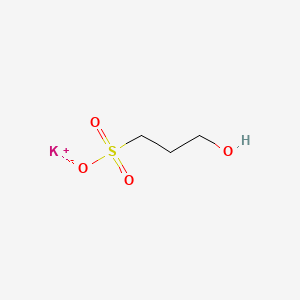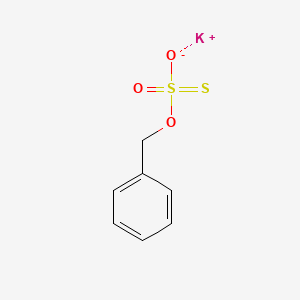
Thiosulfuric acid, monobenzyl ester, potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiosulfuric acid, monobenzyl ester, potassium salt is a chemical compound that belongs to the family of thiosulfuric acid derivatives. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a thiosulfuric acid moiety esterified with a benzyl group and neutralized with a potassium ion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiosulfuric acid, monobenzyl ester, potassium salt typically involves the reaction of thiosulfuric acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:
H2S2O3+C6H5CH2OH→C6H5CH2S2O3H+H2O
The resulting ester is then neutralized with potassium hydroxide to form the potassium salt:
C6H5CH2S2O3H+KOH→C6H5CH2S2O3K+H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control.
Análisis De Reacciones Químicas
Types of Reactions
Thiosulfuric acid, monobenzyl ester, potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form thiol derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted thiosulfuric acid esters.
Aplicaciones Científicas De Investigación
Thiosulfuric acid, monobenzyl ester, potassium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other thiosulfuric acid derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of thiosulfuric acid, monobenzyl ester, potassium salt involves its interaction with specific molecular targets. The compound can act as a sulfur donor, participating in redox reactions and influencing cellular pathways. Its effects are mediated through the modulation of enzyme activities and the alteration of cellular redox states.
Comparación Con Compuestos Similares
Similar Compounds
- Thiosulfuric acid, sodium salt
- Thiosulfuric acid, ammonium salt
- Thiosulfuric acid, lithium salt
Uniqueness
Thiosulfuric acid, monobenzyl ester, potassium salt is unique due to the presence of the benzyl ester group, which imparts distinct chemical properties and potential applications. Compared to other thiosulfuric acid salts, it offers unique reactivity and potential for use in specialized applications.
Propiedades
Número CAS |
26264-34-6 |
|---|---|
Fórmula molecular |
C7H7KO3S2 |
Peso molecular |
242.4 g/mol |
Nombre IUPAC |
potassium;oxido-oxo-phenylmethoxy-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C7H8O3S2.K/c8-12(9,11)10-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,8,9,11);/q;+1/p-1 |
Clave InChI |
NZEJCMLETQTQGX-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)COS(=O)(=S)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


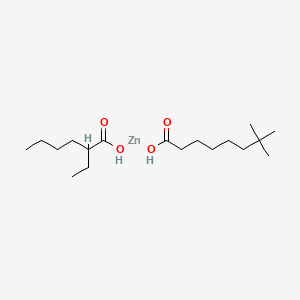
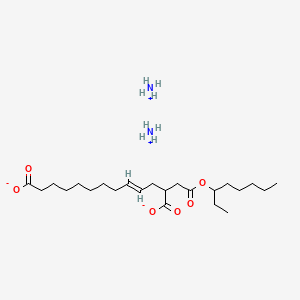
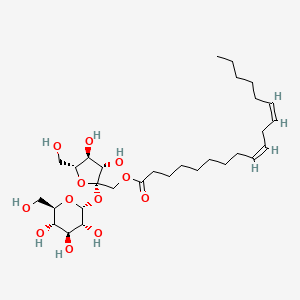

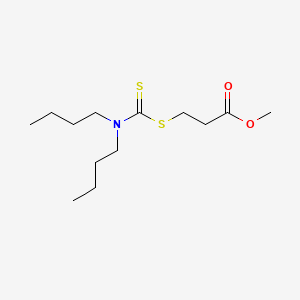
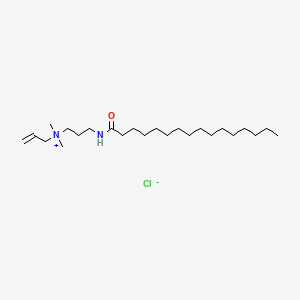
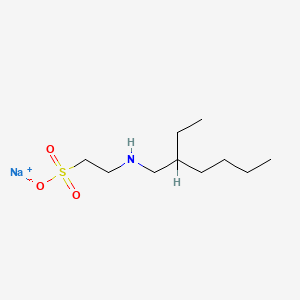

![2-(2,4,6-Trimethoxyphenyl)benzo[F]quinoline-1-carboxylic acid](/img/structure/B12667834.png)
